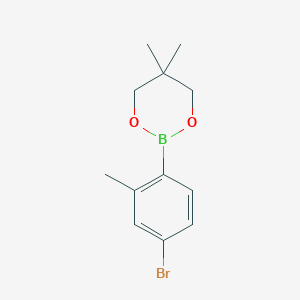

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative featuring a bicyclic dioxaborinane core substituted with a brominated and methylated aromatic ring. Its molecular formula is C₁₁H₁₄BBrO₂ (molecular weight: 268.94 g/mol), and it is structurally characterized by a six-membered 1,3,2-dioxaborinane ring with two methyl groups at the 5,5-positions and a 4-bromo-2-methylphenyl substituent at the 2-position. This compound is typically stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronic ester moiety .

Its primary applications lie in Suzuki-Miyaura coupling reactions for constructing biaryl systems in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMENLEGTOHLEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the generation of an aryl lithium intermediate via lithium-halogen exchange, followed by reaction with a boron precursor. For 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, the steps are:

-

Lithiation : 4-Bromo-2-methylbromobenzene is treated with a strong lithium base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (-78°C to 0°C) in anhydrous tetrahydrofuran (THF).

-

Boronylation : The aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃) or boron trifluoride etherate (BF₃·OEt₂), forming a borate complex.

-

Esterification : The borate complex is quenched with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) to form the dioxaborinane ring.

Key Parameters:

-

Temperature : Lithiation requires cryogenic conditions to suppress side reactions.

-

Solvent : THF or diethyl ether ensures solubility and stabilizes the lithium intermediate.

-

Yield : Reported yields for analogous compounds range from 50–65%, with impurities arising from incomplete lithiation or diol coordination issues.

Miyaura Borylation Using Diboron Reagents

Catalytic Cycle and Optimization

The Miyaura borylation employs a palladium catalyst to facilitate the coupling of an aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂). For the target compound:

-

Substrate Preparation : 4-Bromo-2-methylbromobenzene is combined with B₂Pin₂ in dimethylformamide (DMF) or dioxane.

-

Catalysis : A palladium complex (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) enable oxidative addition and transmetallation.

-

Transesterification : The intermediate pinacol boronic ester is reacted with neopentyl glycol under acidic conditions to yield the dioxaborinane.

Key Parameters:

-

Catalyst Loading : 1–5 mol% Pd achieves efficient turnover.

-

Solvent : Polar aprotic solvents (DMF, dioxane) enhance reaction rates.

-

Yield : Transesterification steps typically achieve 70–85% purity, though competing hydrolysis may reduce yields.

Grignard Reaction with Boron Trihalides

Stepwise Synthesis

This classical approach utilizes Grignard reagents to generate aryl boron intermediates:

-

Grignard Formation : 4-Bromo-2-methylbromobenzene reacts with magnesium in THF to form the aryl magnesium bromide.

-

Boron Trihalide Addition : Boron trichloride (BCl₃) or tribromide (BBr₃) is introduced, yielding an aryl borane complex.

-

Diol Quenching : Neopentyl glycol is added to form the dioxaborinane ring, with HCl or H₂SO₄ as a proton source.

Key Parameters:

-

Moisture Control : Strictly anhydrous conditions prevent borane hydrolysis.

-

Temperature : Room temperature suffices for Grignard formation, but boron trihalide reactions may require cooling.

-

Yield : 60–75%, with challenges in isolating the borane intermediate.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances the Miyaura borylation’s scalability. Precise temperature control and reduced reaction times (2–4 hours vs. 12–24 hours batchwise) improve throughput.

Purification Techniques

-

Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove palladium residues.

-

Chromatography : Silica gel chromatography resolves neopentyl glycol byproducts but is cost-prohibitive for large batches.

Challenges and Mitigation Strategies

Side Reactions

Catalyst Deactivation

Palladium catalysts may lose activity due to ligand degradation. Using electron-rich ligands (e.g., SPhos) or preformed Pd complexes extends catalyst lifespan.

Chemical Reactions Analysis

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can convert the brominated aromatic ring to a less substituted form.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aromatic compounds.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its brominated aromatic ring and dioxaborinane moiety. These interactions can affect various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site of the enzyme.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electronic Effects :

- The 4-bromo-2-methylphenyl group introduces both steric bulk (from the methyl group) and moderate electron-withdrawing character (from bromine), which can suppress proto-deboronation compared to unsubstituted arylboronic esters .

- Fluorine (as in 225916-39-2) enhances electrophilicity at the boron center, accelerating transmetallation in cross-couplings but increasing sensitivity to hydrolysis .

Thermal Stability: Boronic esters with electron-withdrawing groups (e.g., 4-cyanophenyl, 214360-44-8) exhibit lower thermal stability, decomposing at ~150°C, whereas brominated derivatives like the target compound are stable up to 200°C under inert conditions .

Key Findings:

- Synthetic Accessibility: The target compound’s synthesis likely follows a Pd-catalyzed cross-coupling pathway (similar to N1/N2 in Scheme 3 of ), though yields for brominated derivatives are generally lower (e.g., 75–82% for N1/N2) compared to non-halogenated analogues (e.g., 66% for benzofuran derivatives ).

- Spectroscopic Signatures : The $^{11}\text{B NMR}$ chemical shift (~26–27 ppm) is consistent across dioxaborinanes, reflecting the tetrahedral boron environment. IR spectra confirm B–O bond vibrations (~1350–1400 cm⁻¹) .

Biological Activity

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a dioxaborinane core, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C12H16BBrO2

- Molecular Weight : 282.97 g/mol

- CAS Number : 2096995-83-2

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions in biochemical pathways and potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Initial studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the bromine substituent may enhance these effects due to increased lipophilicity and potential interactions with cellular targets.

- Enzyme Inhibition : The dioxaborinane moiety is known for its ability to interact with enzymes, particularly those involved in metabolic pathways. This compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Anticancer Studies

A study conducted on structurally related compounds demonstrated that certain dioxaborinanes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The bromine substitution was noted to enhance the potency of these compounds compared to their non-brominated counterparts.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | MCF-7 | Apoptosis induction |

| Compound B | 15 | MDA-MB-231 | Cell cycle arrest (G2/M phase) |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

Research indicates that boron-containing compounds can inhibit various cytochrome P450 enzymes. A study focused on CYP1A2 inhibition showed that similar dioxaborinanes significantly reduced enzyme activity in vitro. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate moderate toxicity levels; however, further investigations are necessary to determine the long-term effects and safe dosage ranges.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, and how can reaction yields be improved?

- Methodology : The compound is synthesized via Grignard reagent reactions with neopentyl glycol borane precursors. For example, reacting 4-bromo-2-methylphenylmagnesium bromide with 5,5-dimethyl-1,3,2-dioxaborinane in tetrahydrofuran (THF) at 25°C for 1 hour, followed by acidic workup, yields ~60% . Key factors for optimization include:

- Stoichiometric ratios : Excess Grignard reagent (1.2 equiv) improves borane conversion.

- Inert conditions : Argon atmosphere prevents borane oxidation.

- Purification : Column chromatography or recrystallization enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

- Methodology : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are primary tools. Challenges include:

- ¹H NMR : Overlapping signals due to the methyl (5,5-dimethyl) and bromo-substituted aromatic protons. Assignments require 2D NMR (e.g., COSY, HSQC) to resolve .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .

- IR : B-O stretching vibrations at ~1340–1310 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Q. How should this compound be stored to maintain stability, and what decomposition pathways are relevant?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester . Decomposition via moisture exposure generates boronic acids, detectable by TLC or NMR .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-methylphenyl group influence reactivity in Suzuki-Miyaura coupling compared to fluorophenyl analogs?

- Methodology : The bromo group acts as a leaving group, while the methyl group introduces steric hindrance. Comparative studies with fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) show:

- Electron-withdrawing effects : Bromine enhances electrophilicity at boron, accelerating transmetallation but increasing side reactions (e.g., protodeboronation) .

- Steric effects : 2-Methyl substituents reduce coupling efficiency with bulky aryl halides (e.g., ortho-substituted partners) .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. lower values)?

- Methodology : Systematic variation of parameters:

- Catalyst screening : Pd(PPh₃)₄ vs. Pd(dba)₂ impacts coupling efficiency .

- Solvent effects : THF vs. dioxane alters reaction kinetics .

- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., homocoupling) .

Q. How does the dioxaborinane ring’s stability compare to dioxaborolane analogs under catalytic conditions?

- Methodology : Cyclic voltammetry and DFT calculations reveal:

- Ring strain : The six-membered dioxaborinane ring is less strained than five-membered dioxaborolanes, enhancing thermal stability .

- Hydrolysis resistance : Steric shielding from 5,5-dimethyl groups reduces water susceptibility compared to non-methylated analogs .

Q. What mechanistic insights explain side reactions during cross-coupling, and how can they be suppressed?

- Methodology : In situ monitoring via ¹⁹F NMR (for fluorinated analogs) identifies intermediates. Key findings:

- Protodeboronation : Mitigated by using anhydrous bases (e.g., Cs₂CO₃) and degassed solvents .

- Oxidative debromination : Minimized by avoiding excess Pd catalysts .

Q. How do computational models predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- Methodology : Density functional theory (DFT) simulations assess boron’s electrophilicity and radical stability. Predictions suggest:

- Radical initiation : The bromo group facilitates single-electron transfer (SET) under UV light, enabling C-B bond cleavage .

- Boryl radical stability : The 5,5-dimethyl groups stabilize intermediates, as shown in EPR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.